molecular formula C19H27Cl2N3O4S B13783929 (R)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride

(R)-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride

Cat. No.: B13783929
M. Wt: 464.4 g/mol
InChI Key: OZNKATBHHGHPPA-FMOMHUKBSA-N
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Description

®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline sulfonyl chloride, which is then reacted with a piperazine derivative under controlled conditions. The tert-butyl ester group is introduced to protect the carboxylic acid functionality during the synthesis. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could be used to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

Biologically, piperazine derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound could be explored for similar activities.

Medicine

In medicinal chemistry, ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral properties.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes and receptors, modulating their activity. The isoquinoline sulfonyl group might enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid methyl ester
  • ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid ethyl ester

Uniqueness

The tert-butyl ester group in ®-4-(Isoquinoline-5-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester dihydrochloride provides unique steric and electronic properties, potentially enhancing its stability and bioavailability compared to its methyl and ethyl ester counterparts.

Properties

Molecular Formula

C19H27Cl2N3O4S

Molecular Weight

464.4 g/mol

IUPAC Name

tert-butyl (3R)-4-isoquinolin-5-ylsulfonyl-3-methylpiperazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C19H25N3O4S.2ClH/c1-14-13-21(18(23)26-19(2,3)4)10-11-22(14)27(24,25)17-7-5-6-15-12-20-9-8-16(15)17;;/h5-9,12,14H,10-11,13H2,1-4H3;2*1H/t14-;;/m1../s1

InChI Key

OZNKATBHHGHPPA-FMOMHUKBSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C.Cl.Cl

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC=CC3=C2C=CN=C3)C(=O)OC(C)(C)C.Cl.Cl

Origin of Product

United States

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